3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide
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Overview
Description
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired product. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has been reported to be effective in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-N,N-dimethylprop-2-enamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: 3-(3-Hydroxyphenyl)-N,N-dimethylprop-2-enamide.
Reduction: 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it is often investigated for its ability to modulate signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamine: Similar structure but with an amine group instead of an amide.
3-(3-Hydroxyphenyl)-N,N-dimethylprop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N,N-dimethylprop-2-enamide: Similar structure but with the methoxy group in the para position.
Uniqueness
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide is unique due to its specific substitution pattern and the presence of both methoxy and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
920985-97-3 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(14)8-7-10-5-4-6-11(9-10)15-3/h4-9H,1-3H3 |
InChI Key |
HJINGKPUDHKQKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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